molecular formula C15H13N3O4S B2554773 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea CAS No. 75121-88-9

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea

Cat. No. B2554773
CAS RN: 75121-88-9
M. Wt: 331.35
InChI Key: XCMQURIPKVDKQR-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea, also known as BENMTU, is a compound that has been extensively studied for its potential applications in scientific research. BENMTU is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In

Mechanism Of Action

The mechanism of action of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea is not fully understood, but several studies have suggested that it exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to exhibit anti-viral activity, making it a promising candidate for the treatment of viral infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea in lab experiments is its potent anti-cancer and anti-inflammatory activity. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to exhibit low toxicity, making it a safe and effective candidate for use in various research applications. However, one of the main limitations of using 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea. One potential area of research is its potential as a treatment for viral infections, such as COVID-19. Several studies have shown that 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea exhibits anti-viral activity against a range of viruses, making it a promising candidate for further investigation in this area. Another potential area of research is its potential as a treatment for oxidative stress-related diseases, such as Alzheimer's disease. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been shown to exhibit potent antioxidant activity, making it a potential candidate for the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea and its potential applications in various research settings.
Conclusion:
In conclusion, 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent anti-cancer and anti-inflammatory activity, combined with its low toxicity, make it a safe and effective candidate for use in various research applications. Further research is needed to fully understand its mechanism of action and potential applications in various research settings.

Synthesis Methods

The synthesis of 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea involves the reaction of 4-methoxy-2-nitroaniline with thiourea in the presence of benzoyl chloride. The reaction yields 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea as a yellow crystalline solid. This synthesis method has been reported in several studies and has been shown to be effective in producing high-quality 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea.

Scientific Research Applications

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has been studied extensively for its potential applications in scientific research. One of the main areas of research interest is its potential as an anti-cancer agent. Several studies have shown that 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea has also been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(4-methoxy-2-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-11-7-8-12(13(9-11)18(20)21)16-15(23)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMQURIPKVDKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(4-methoxy-2-nitrophenyl)-2-thiourea

CAS RN

75121-88-9
Record name 1-BENZOYL-3-(4-METHOXY-2-NITROPHENYL)-2-THIOUREA
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